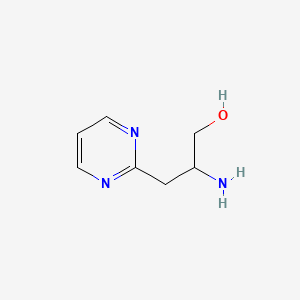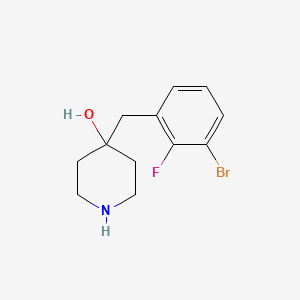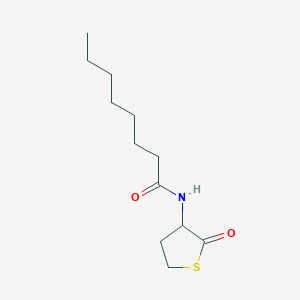
N-(2-oxothiolan-3-yl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxothiolan-3-yl)octanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an oxothiolan ring and an octanamide chain, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)octanamide typically involves the reaction of 2-oxothiolan-3-ylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxothiolan-3-yl)octanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxothiolan ring to a thiolane ring.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-(2-oxothiolan-3-yl)octanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-oxothiolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of regulatory proteins in bacteria, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-oxooxolan-3-yl)octanamide
- N-(2-oxotetrahydrofuran-3-yl)octanamide
- N-(2-oxothiolan-3-yl)hexanamide
Uniqueness
N-(2-oxothiolan-3-yl)octanamide is unique due to the presence of the oxothiolan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H21NO2S |
|---|---|
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
N-(2-oxothiolan-3-yl)octanamide |
InChI |
InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) |
Clave InChI |
HUVNJHDSZQVSJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1CCSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
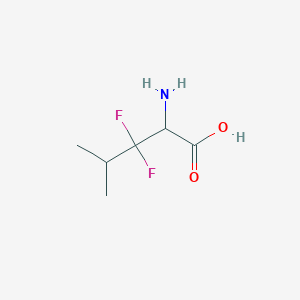

![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
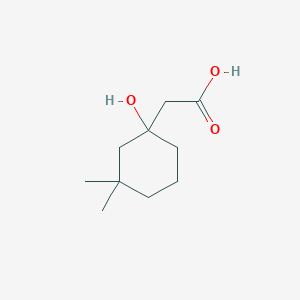
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
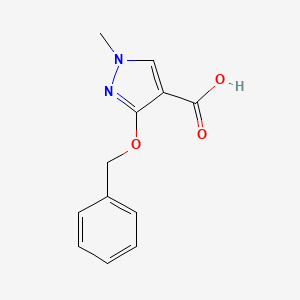

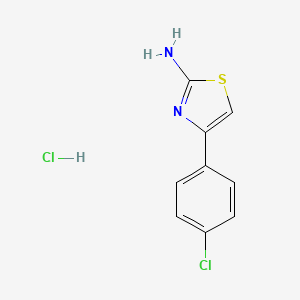
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
